1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a chemical compound with the molecular formula C6H9ClN2. It is a heterocyclic compound that contains a pyrazole ring fused to a cyclopentane ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by treatment with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: The free base form without the hydrochloride salt.
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride: A derivative with an additional amine group.
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Another structural isomer with different substitution patterns
Biological Activity
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a heterocyclic compound characterized by a pyrazole ring fused to a cyclopentane structure. Its molecular formula is C6H9ClN2, and it has garnered attention in various fields of research, particularly in biology and medicinal chemistry. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating their activity. The precise pathways and targets vary based on the biological context but often involve:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes related to inflammation and cancer.
- Receptor Binding : It may interact with receptors involved in various signaling pathways, influencing physiological responses.
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cytotoxicity : A derivative known as P3C demonstrated potent cytotoxic effects against multiple human cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. It induced apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .
- Cell Cycle Arrest : P3C was shown to disrupt microtubule dynamics and induce cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The compound's structural similarity to other biologically active molecules suggests potential anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit nitric oxide synthase (NOS), which plays a critical role in inflammation .
Antihypertensive Activity
Another study focused on a related pyrazole derivative (LQFM-21) demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR). Administration of LQFM-21 resulted in reduced mean arterial pressure (MAP) without affecting heart rate . This suggests that similar compounds might exhibit cardiovascular benefits.
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Enzyme inhibition; potential anticancer activity |
P3C | Structure | Cytotoxicity against TNBC; apoptosis induction |
LQFM-21 | Structure | Antihypertensive effects |
Case Studies
-
Cytotoxicity Study :
- Objective : Evaluate the cytotoxic effects of P3C on TNBC cell lines.
- Method : High-throughput screening was conducted on 4640 compounds; P3C was identified as a potent cytotoxic agent.
- Findings : Induced apoptosis through ROS generation and caspase activation; significant effects observed at low micromolar concentrations .
- Antihypertensive Study :
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c1-2-5-4-7-8-6(5)3-1;/h4H,1-3H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVKQPXIUOSMHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694533 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2214-03-1 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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